

18:1 MPB PE liposome preparation by extrusion method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	18:1 MPB PE	
Cat. No.:	B12363650	Get Quote

Application Notes & Protocols

Topic: Preparation of 18:1 MPB-PE Functionalized Liposomes by the Extrusion Method

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal for drug delivery. Functionalizing the liposome surface with specific ligands allows for targeted delivery to particular cells or tissues.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB-PE) is a phospholipid featuring a maleimide headgroup. This maleimide moiety provides a reactive site for covalent conjugation with thiol-containing molecules, such as cysteine residues in peptides and proteins, via a stable thioether bond.[1][2] This makes 18:1 MPB-PE an excellent choice for creating targeted liposomal systems.

The extrusion method is a widely used technique to produce homogenous populations of unilamellar liposomes with a controlled size distribution.[3][4] The process involves passing a suspension of multilamellar vesicles (MLVs) through polycarbonate membranes with defined pore sizes, resulting in the formation of large unilamellar vesicles (LUVs) of a diameter close to the membrane's pore size.[5][6] This method is reproducible and provides excellent control over the final vesicle size, a critical parameter for in vivo applications.[7]



This document provides a detailed protocol for the preparation and characterization of 18:1 MPB-PE-containing liposomes using the thin-film hydration and extrusion technique.

Materials and Equipment Lipids and Reagents

- Primary structural phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- · Cholesterol (Chol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB-PE)
- Organic Solvent: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
- Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer, or other appropriate aqueous solution.

Equipment

- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath or heating block
- Liposome extruder (e.g., Avanti Mini-Extruder)
- Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)
- Filter supports for the extruder
- · Glass syringes
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement



• General lab equipment: analytical balance, vials, pipettes, etc.

Experimental Protocols

The preparation of maleimide-functionalized liposomes involves three primary stages: creation of a lipid film, hydration to form multilamellar vesicles (MLVs), and extrusion to produce unilamellar vesicles (LUVs) of a defined size.

Step 1: Lipid Film Preparation

- Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DOPC, Cholesterol, and 18:1 MPB-PE) in chloroform or a suitable organic solvent mixture in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.[6] Example formulations are provided in Table 1.
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask. The process should be conducted at a temperature that ensures lipid solubility.
- Vacuum Drying: Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[8] The complete removal of solvent is critical for the formation of stable bilayers.

Step 2: Hydration of Lipid Film

- Pre-hydration: Introduce the desired aqueous hydration buffer into the flask containing the dry lipid film.
- Hydration: Hydrate the lipid film by gentle rotation or agitation. This step should be performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[4][6] This process causes the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).

Step 3: Liposome Extrusion

• Extruder Assembly: Assemble the extruder with a polycarbonate membrane. It is often beneficial to start with a larger pore size (e.g., 400 nm) before proceeding to the final desired pore size to prevent membrane clogging.[3][6]



- Temperature Control: Heat the extruder assembly (e.g., using a heating block) to a temperature above the lipid's Tc. This is crucial as extrusion below the Tc can lead to membrane fouling and inefficient sizing.[6]
- Loading: Transfer the MLV suspension into one of the extruder's syringes.
- Extrusion Process: Force the lipid suspension from the first syringe through the polycarbonate membrane into the second syringe. Repeat this process for a specific number of passes (typically 11-21 passes) to ensure a narrow and uniform size distribution.[5][7]
- Sequential Extrusion (Optional but Recommended): For smaller vesicle sizes, it is recommended to sequentially extrude the liposome suspension through membranes of decreasing pore size (e.g., first through a 400 nm membrane, then through a 200 nm membrane, and finally through a 100 nm membrane).

Step 4: Characterization

- Size and Polydispersity Index (PDI): Measure the Z-average mean diameter and PDI of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally indicative of a homogenous population.[9]
- Zeta Potential: Measure the zeta potential to determine the surface charge of the liposomes. This is important for predicting stability and interaction with biological systems.
- Quantification of Maleimide Activity: The activity of the surface maleimide groups can be
 quantified using Ellman's reagent or by reaction with a thiol-containing fluorescent probe.
 Note that the maleimide group is susceptible to hydrolysis, which reduces its reactivity.[10]
 [11]

Data Presentation

Quantitative data for liposome preparation is summarized in the tables below.

Table 1: Example Lipid Formulations for 18:1 MPB-PE Liposomes



Formulation ID	Primary Lipid (molar %)	Cholesterol (molar %)	18:1 MPB-PE (molar %)	Notes
MPB-Lipo-1	POPC (67.5%)	30%	2.5%	Basic formulation for subsequent conjugation.[8]
MPB-Lipo-2	POPC (65%)	30%	5%	Higher density of reactive maleimide groups.[8]
MPB-Lipo-3	DSPC (65%)	30%	5%	Higher phase transition temperature (more rigid membrane).

 \mid MPB-Lipo-4 \mid GGLG (50%) \mid 50% \mid 0.3% \mid Adapted from a maleimide-PEG formulation for pH-sensitive liposomes.[12] \mid

Table 2: Key Extrusion Parameters and Expected Outcomes



Parameter	Typical Value(s)	Effect on Liposomes	Reference
Membrane Pore Size	100 nm, 200 nm, 400 nm	Primarily determines the final mean diameter of the vesicles.	[7]
Number of Passes	11 - 21	Increases homogeneity and reduces the polydispersity index (PDI).	[5]
Temperature	> Lipid Tc	Essential for successful extrusion; prevents membrane rigidity and fouling.	[6]

| Pressure | < 800 psi (typical) | Affects flow rate and extrusion efficiency. |[4] |

Table 3: Typical Characterization Data for 100 nm Extruded Liposomes

Parameter	Expected Value	Method
Z-Average Diameter	110 - 140 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)

| Zeta Potential | -20 mV to -50 mV | Laser Doppler Velocimetry |

Important Considerations

• Stability of the Maleimide Group: The maleimide ring can undergo hydrolysis, especially at pH > 7.5, opening the ring to form a non-reactive maleamic acid derivative.[10][13] This





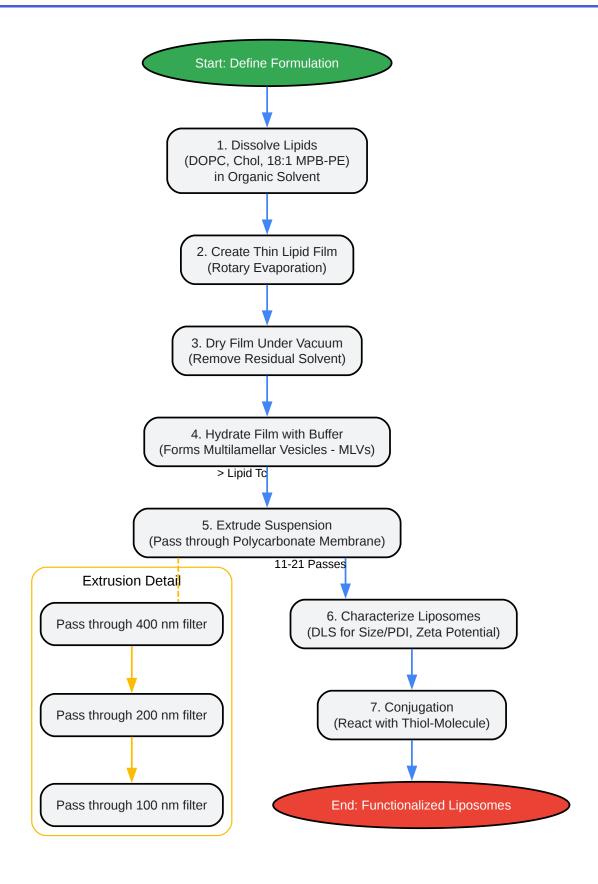


reduces the capacity for conjugation. It is recommended to prepare fresh liposomes and perform thiol conjugation reactions promptly, ideally at a pH between 6.5 and 7.5.

- Pre-insertion vs. Post-insertion: The protocol described uses a "pre-insertion" method where
 the MPB-PE is included in the initial lipid mixture. Studies have shown that this can lead to a
 significant loss of active maleimide groups.[11] An alternative "post-insertion" method, where
 MPB-PE micelles are incubated with pre-formed liposomes, can result in higher surface
 reactivity and may be preferable for certain applications.[11]
- Lipid Choice: The choice of the primary phospholipid (e.g., DOPC with a low Tc vs. DSPC with a high Tc) will affect the rigidity and stability of the liposome membrane. Cholesterol is typically included to improve bilayer stability and reduce leakage.[14]

Visualizations





Click to download full resolution via product page

Caption: Workflow for 18:1 MPB-PE liposome preparation by extrusion.



Caption: Diagram of a liposome with 18:1 MPB-PE on its surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. avantiresearch.com [avantiresearch.com]
- 3. sterlitech.com [sterlitech.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Preparation Avanti Research™ [merckmillipore.com]
- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. N-palmitoylphosphatidylethanolamine stabilizes liposomes in the presence of human serum: effect of lipidic composition and system characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [18:1 MPB PE liposome preparation by extrusion method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363650#18-1-mpb-pe-liposome-preparation-by-extrusion-method]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com